REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2=[O:12].[OH-:13].[Na+].C(OCC([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=O)(=O)C.[CH2:34]([OH:36])[CH3:35]>O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:6]([C:31]1[CH:32]=[CH:33][C:28]([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:22]=3)=[CH:29][CH:30]=1)[C:5]([OH:12])=[C:35]2[C:34]([OH:13])=[O:36] |f:1.2|
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Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acetoxyacetylbiphenyl
|
Quantity
|
10.17 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=O)C1=C(C=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
During the last 1/2 hour 10 ml of ethanol was distilled off
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
A 103 ml portion of water was added
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with 13.6 ml of concentrated hydrochloric acid and 4.39 ml of glacial acetic acid
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water and ether and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
STIRRING
|
Details
|
The resulting solid was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated in 400 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(C(=NC2=CC1)C1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |